(E)-4-methylhept-3-ene-2,6-dione
Description
Properties
CAS No. |
137277-68-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
SCZCAOODJLKIAJ-GQCTYLIASA-N |
SMILES |
CC(=CC(=O)C)CC(=O)C |
Isomeric SMILES |
C/C(=C\C(=O)C)/CC(=O)C |
Canonical SMILES |
CC(=CC(=O)C)CC(=O)C |
Synonyms |
3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (E)-4-methylhept-3-ene-2,6-dione with structurally related diketones and their key characteristics:
Research Findings and Limitations
- Anticancer Potential: Ergostane-3,6-dione and benzoacridine-5,6-dione derivatives demonstrate strong binding to cancer-related proteins (e.g., BRCA1), suggesting that this compound could be modified with aromatic substituents to enhance bioactivity .
- Synthetic Challenges : The absence of fused rings in this compound may simplify synthesis but reduce thermodynamic stability compared to aromatic analogs .
Preparation Methods
Mechanism and Reaction Design
The synthesis begins with the deprotonation of a β-keto ester (e.g., methyl acetoacetate) to form an enolate, which undergoes a Michael addition to methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate undergoes intramolecular aldol condensation, eliminating water to form the conjugated ene-dione.
Key Conditions :
-
Base : Sodium hydroxide or lithium diisopropylamide (LDA) in anhydrous THF.
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Temperature : 0–25°C for enolate formation; reflux for cyclization.
Stereochemical Control
The (E)-configuration arises from thermodynamic control during aldol condensation, favoring the trans-disposed methyl and carbonyl groups. Bulky bases (e.g., LDA) enhance selectivity by stabilizing the transition state.
Yield Optimization
-
MVK Equivalents : A 1.2:1 ratio of β-keto ester to MVK minimizes side reactions.
-
Catalysis : Proline derivatives (e.g., L-proline) improve enantioselectivity in asymmetric variants.
Alkylation of Diketone Precursors
Methylation of preformed diketones offers a direct route to introduce the C4 methyl group. Patent WO2016139677A1 details such a strategy using dimethyl sulfate (DMS).
Methylation Protocol
Substrate : 2,6-Dioxohept-3-ene (hypothetical precursor).
Reagents :
Mechanism :
-
Deprotonation of the diketone enolate by K₂CO₃.
-
Nucleophilic attack of the enolate on DMS, transferring a methyl group to C4.
Industrial Considerations
-
Safety : DMS is toxic; alternatives like methyl iodide are less hazardous but costlier.
Stork Enamine Alkylation
The Stork enamine method enables regioselective alkylation without strong bases.
Reaction Sequence
Advantages
-
Avoids strong bases, reducing side reactions.
-
High regioselectivity for C4 due to enamine directing effects.
Oxidative Methods
Diol Oxidation
Oxidation of 4-methylhept-3-ene-2,6-diol with Jones reagent (CrO₃/H₂SO₄) yields the diketone. However, over-oxidation risks and poor E/Z selectivity limit utility.
Enol Ether Oxidation
Ozonolysis of 4-methylhept-3-ene-2,6-diethyl enol ether, followed by reductive workup, provides moderate yields (50–60%) but requires stringent temperature control (-78°C).
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost-Effectiveness : Alkylation with DMS is preferred for large-scale production due to reagent affordability.
-
Safety : Enamine methods avoid toxic methylating agents but require specialized equipment for handling amines.
-
Purification : Crystallization from acetonitrile/isopropanol mixtures achieves >98% purity.
Emerging Techniques
Biocatalytic Approaches
Recent studies explore ketoreductases to asymmetrically reduce diketones, though applications to this compound remain experimental.
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